4-((4-Aminophenyl)methyl)-2,6-xylidine
Description
4-((4-Aminophenyl)methyl)-2,6-xylidine is a tertiary amine compound featuring a 2,6-dimethylaniline (xylidine) core substituted with a (4-aminophenyl)methyl group. This structure combines the steric and electronic effects of the xylidine backbone with the reactive aromatic amine functionality. For instance, highlights the synthesis of benzothiazole derivatives via condensation of aminophenyl precursors with sulfonyl chlorides, which could be adapted for this compound’s preparation . Applications of such compounds often span pharmaceuticals, materials science, and corrosion inhibition, though specific uses for 4-((4-Aminophenyl)methyl)-2,6-xylidine require further investigation.
Properties
CAS No. |
68434-48-0 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-[(4-aminophenyl)methyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C15H18N2/c1-10-7-13(8-11(2)15(10)17)9-12-3-5-14(16)6-4-12/h3-8H,9,16-17H2,1-2H3 |
InChI Key |
PGODNRHDEZGYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)methyl)-2,6-xylidine can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an aminophenyl group is introduced to the xylidine structure using a catalyst such as aluminum chloride. Another method involves the reduction of Schiff bases, where the compound is synthesized via the reduction of an intermediate formed by the reaction of an aldehyde with an amine .
Industrial Production Methods
Industrial production of 4-((4-Aminophenyl)methyl)-2,6-xylidine typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Aminophenyl)methyl)-2,6-xylidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound 4-((4-Aminophenyl)methyl)-2,6-xylidine , also known as a derivative of xylidine, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications, particularly in organic synthesis, pharmaceuticals, and material science, while providing comprehensive data tables and insights from authoritative sources.
Organic Synthesis
4-((4-Aminophenyl)methyl)-2,6-xylidine serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds. For example:
- Amination Reactions : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of new functional groups into the molecule.
- Coupling Reactions : It can be utilized in coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.
Pharmaceutical Research
This compound has been investigated for its potential therapeutic applications. Studies suggest that derivatives of 4-((4-Aminophenyl)methyl)-2,6-xylidine may exhibit:
- Anticancer Activity : Research indicates that similar compounds can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, making them candidates for antibiotic development.
Material Science
In material science, 4-((4-Aminophenyl)methyl)-2,6-xylidine is explored for:
- Polymer Development : The compound can act as a monomer or cross-linking agent in polymer synthesis, leading to materials with enhanced mechanical properties.
- Dyes and Pigments : Its aromatic structure allows for potential applications in dye chemistry, contributing to the development of colorants with specific lightfastness and stability.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of 4-((4-Aminophenyl)methyl)-2,6-xylidine exhibited significant cytotoxic effects on human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Polymer Synthesis
Research conducted on the use of this compound in polymer chemistry revealed that it could enhance the thermal stability and mechanical strength of polyamide materials when used as a co-monomer. The resulting polymers showed improved resistance to thermal degradation compared to conventional polyamides.
Mechanism of Action
The mechanism of action of 4-((4-Aminophenyl)methyl)-2,6-xylidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Comparative Insights
This contrasts with 4-(4-Aminophenyl)butyric acid, where the carboxylic acid group increases hydrophilicity and ionic interactions, leading to superior corrosion inhibition . Disulfide-containing compounds like 4,4'-Dithiodianiline exhibit redox-active behavior due to the S–S bond, enabling applications in dynamic covalent chemistry. However, they lack the methyl substitution seen in the target compound, which could limit their stability under certain conditions .
Applications Driven by Functional Groups: The bromophenyl group in 4-(4-Bromophenyl)-2,6-diphenylpyridine facilitates cross-coupling reactions, making it valuable in materials science. In contrast, the aminophenylmethyl group in the target compound may favor amine-specific reactions, such as Schiff base formation . Corrosion inhibition efficiency varies significantly: 4-(4-Aminophenyl)butyric acid achieves 90% inhibition due to its ionic solubility, while non-ionic analogues like 4-fluoroaniline perform poorly . This suggests that the target compound’s dual amine and methyl groups could offer a balance between solubility and surface adsorption.
Synthetic Versatility: demonstrates that aminophenyl benzothiazoles are synthesized via condensation with sulfonyl chlorides. Similarly, 4-((4-Aminophenyl)methyl)-2,6-xylidine could be synthesized using tailored electrophiles to functionalize the xylidine core .
Biological Activity
4-((4-Aminophenyl)methyl)-2,6-xylidine, a compound derived from xylidine, has garnered attention in scientific research due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
4-((4-Aminophenyl)methyl)-2,6-xylidine is characterized by the presence of an amino group and a xylidine backbone. Its chemical formula is , and it has a molecular weight of approximately 216.28 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, which are crucial for its biological activity.
The biological activity of 4-((4-Aminophenyl)methyl)-2,6-xylidine is primarily mediated through its interaction with specific enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways by binding to active sites on these proteins. This interaction can lead to alterations in enzyme activity, affecting metabolic processes within cells.
Antimicrobial Activity
Research has demonstrated that 4-((4-Aminophenyl)methyl)-2,6-xylidine exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound can inhibit bacterial growth effectively at relatively low concentrations .
Antidiabetic Activity
In addition to its antimicrobial properties, 4-((4-Aminophenyl)methyl)-2,6-xylidine has also been evaluated for its antidiabetic potential. Studies have shown that it can inhibit key enzymes involved in carbohydrate metabolism:
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| α-Amylase | 93.2 |
| α-Glucosidase | 73.7 |
This suggests that the compound may help in managing blood glucose levels by inhibiting carbohydrate-digesting enzymes .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of 4-((4-Aminophenyl)methyl)-2,6-xylidine have been assessed using various cancer cell lines. Notably, it has demonstrated significant activity against MCF-7 breast cancer cells, inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation and DNA intercalation:
- Apoptosis Induction : The compound increased the apoptotic population significantly in treated cells compared to controls.
- Mechanistic Pathways : Ongoing research aims to elucidate the specific cellular pathways affected by this compound in cancer cells .
Case Studies
- Antimicrobial Screening : A focused library study involving several derivatives of xylidine derivatives showed that modifications could enhance antimicrobial activity against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
- Cytotoxicity Assays : In vitro studies demonstrated that compounds similar to 4-((4-Aminophenyl)methyl)-2,6-xylidine could reduce cell viability in cancer cell lines significantly, suggesting potential for development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
